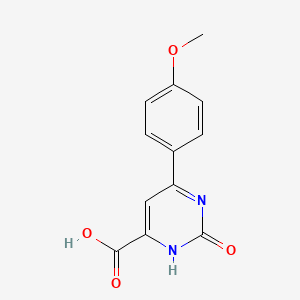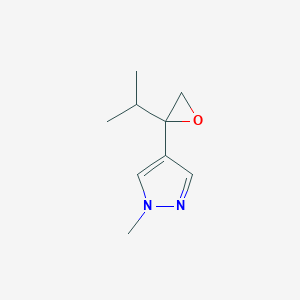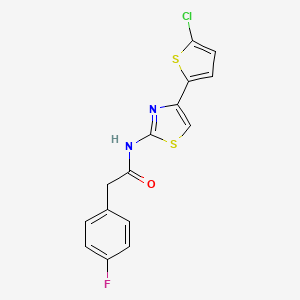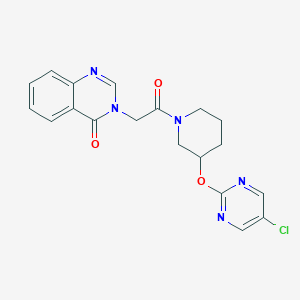![molecular formula C13H18N2O4S B2965222 3-[4-(benzenesulfonyl)piperazin-1-yl]propanoic Acid CAS No. 893760-31-1](/img/structure/B2965222.png)
3-[4-(benzenesulfonyl)piperazin-1-yl]propanoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(benzenesulfonyl)piperazin-1-yl]propanoic Acid is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a benzenesulfonyl group attached to a piperazine ring, which is further connected to a propanoic acid moiety. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them valuable in various scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(benzenesulfonyl)piperazin-1-yl]propanoic Acid typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced through the reaction of the piperazine derivative with benzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Propanoic Acid Moiety: The final step involves the reaction of the benzenesulfonyl piperazine derivative with a suitable propanoic acid derivative under appropriate conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction steps as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-[4-(benzenesulfonyl)piperazin-1-yl]propanoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzenesulfonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Triethylamine as a base in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted benzenesulfonyl derivatives.
科学的研究の応用
3-[4-(benzenesulfonyl)piperazin-1-yl]propanoic Acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-[4-(benzenesulfonyl)piperazin-1-yl]propanoic Acid involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can interact with enzymes and receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity towards its targets. The propanoic acid moiety can contribute to the compound’s solubility and bioavailability.
類似化合物との比較
Similar Compounds
3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic Acid: Similar structure with a tert-butoxycarbonyl group instead of a benzenesulfonyl group.
3-(Piperazin-1-yl)propanoic Acid: Lacks the benzenesulfonyl group, making it less complex.
Uniqueness
3-[4-(benzenesulfonyl)piperazin-1-yl]propanoic Acid is unique due to the presence of the benzenesulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, reactivity, and potential therapeutic applications compared to similar compounds.
特性
IUPAC Name |
3-[4-(benzenesulfonyl)piperazin-1-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c16-13(17)6-7-14-8-10-15(11-9-14)20(18,19)12-4-2-1-3-5-12/h1-5H,6-11H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIGVILJHIHBOBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC(=O)O)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2965142.png)

![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2965145.png)

![N-(3-chloro-4-methylphenyl)-2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2965152.png)
![N-[4-(diethylamino)phenyl]-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2965153.png)
![4-chloro-N-{2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethyl}-3-nitrobenzamide](/img/structure/B2965154.png)


![6-Fluoro-N-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]pyridine-3-carboxamide](/img/structure/B2965158.png)
![7-bromo-4-(3-fluorobenzoyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2965159.png)


